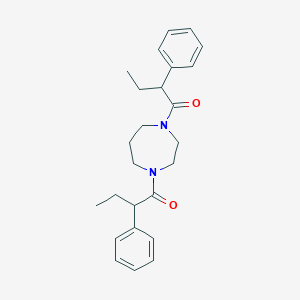
1,4-bis(2-phenylbutanoyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(2-phenylbutanoyl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It is a synthetic compound that has been synthesized in the laboratory for various scientific research applications. This compound has gained significant attention due to its potential use as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1,4-bis(2-phenylbutanoyl)-1,4-diazepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
1,4-bis(2-phenylbutanoyl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and polymerases. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-bis(2-phenylbutanoyl)-1,4-diazepane in lab experiments include its potent anticancer, antiviral, and antibacterial properties. It is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1,4-bis(2-phenylbutanoyl)-1,4-diazepane. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research could focus on developing more potent derivatives of this compound for improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1,4-bis(2-phenylbutanoyl)-1,4-diazepane involves the reaction of 2-phenylbutanoyl chloride with 1,4-diaminobutane in the presence of a base. The reaction leads to the formation of the diazepane ring. The compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
1,4-bis(2-phenylbutanoyl)-1,4-diazepane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
2-phenyl-1-[4-(2-phenylbutanoyl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-3-22(20-12-7-5-8-13-20)24(28)26-16-11-17-27(19-18-26)25(29)23(4-2)21-14-9-6-10-15-21/h5-10,12-15,22-23H,3-4,11,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNTMPERVVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)C(CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)


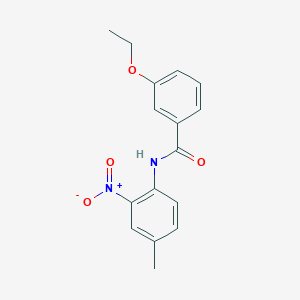

![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
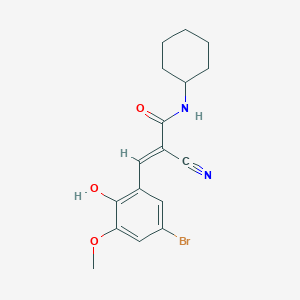
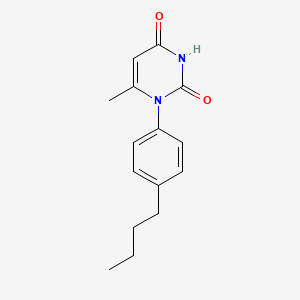
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
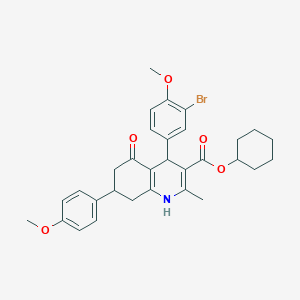
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)